

Comparative Analysis of 3,4-Dicaffeoylquinic Acid Content in Solidago Species

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Compound of Interest

Compound Name: 3,4-Dicaffeoylquinic acid

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For Researchers, Scientists, and Drug Development Professionals

The genus *Solidago*, commonly known as goldenrod, encompasses a variety of species recognized for their rich phytochemical profiles, particularly their content of phenolic compounds such as caffeoylquinic acids. Among these, **3,4-dicaffeoylquinic acid** (3,4-diCQA) is a subject of growing interest due to its potential therapeutic properties. This guide provides a comparative analysis of 3,4-diCQA content in the roots of five *Solidago* species, supported by experimental data from a comprehensive study. The species analyzed include the native *Solidago virgaurea* and the invasive species *Solidago canadensis*, *Solidago gigantea*, and their hybrids *Solidago ×niedereideri* and *Solidago ×snarskisi*.

Quantitative Data Summary

The concentration of **3,4-dicaffeoylquinic acid** was determined in the root extracts of the five *Solidago* species. The data, expressed in micrograms per gram of dry weight (µg/g DW), are summarized in the table below.

Solidago Species	Mean 3,4-diCQA Content (µg/g DW)	Standard Deviation
Solidago gigantea	2354.6	703.1
Solidago ×niederederi	1810.1	632.7
Solidago virgaurea	1184.2	449.2
Solidago ×snarskisii	913.5	496.2
Solidago canadensis	609.1	240.5

Data sourced from a comparative analysis of root phenolic profiles in five Solidago species.[\[1\]](#)

Based on the presented data, Solidago gigantea exhibited the highest mean concentration of 3,4-diCQA in its roots, followed by the hybrid S. ×niederederi. The lowest content was found in S. canadensis.[\[1\]](#)

Experimental Protocols

The following methodology was employed for the quantification of 3,4-diCQA in the Solidago species root extracts.

Plant Material Collection and Preparation:

- Roots of S. virgaurea, S. gigantea, S. canadensis, S. ×niederederi, and S. ×snarskisii were collected.
- The collected root samples were washed, dried, and then ground into a fine powder.

Extraction of Phenolic Compounds:

- A sample of the powdered root material (0.1 g) was subjected to ultrasound-assisted extraction with 1.5 mL of 70% (v/v) methanol.
- The extraction process was carried out for 20 minutes.
- Following extraction, the mixture was centrifuged at 10,000 rpm for 10 minutes.

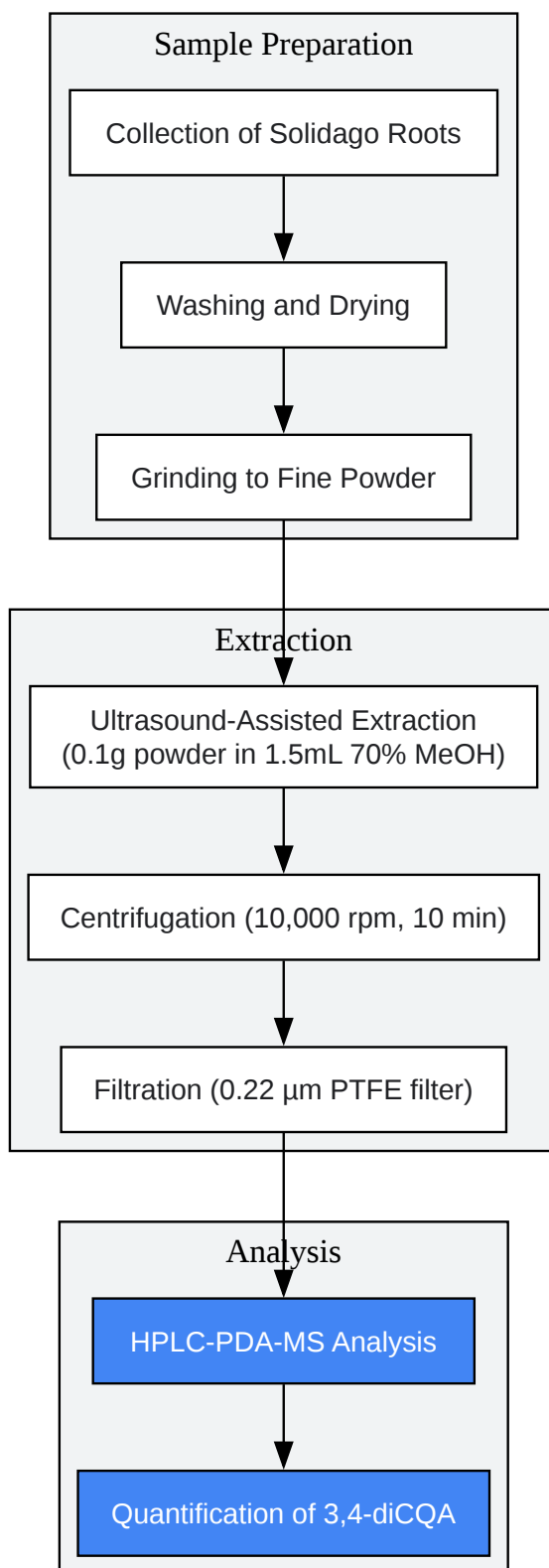
- The resulting supernatant was filtered through a 0.22 µm PTFE syringe filter before analysis.

High-Performance Liquid Chromatography (HPLC) Analysis:

- The quantitative analysis was performed using an HPLC system equipped with a photodiode array (PDA) detector.
- Chromatographic separation was achieved on a reversed-phase column.
- The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- The detection wavelength was set to 330 nm for the quantification of caffeoylquinic acids.
- Identification and quantification of 3,4-diCQA were based on the comparison of retention times and UV spectra with a corresponding standard. The compound was also confirmed using mass spectrometry (MS).[\[1\]](#)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the analysis of 3,4-diCQA in Solidago species.



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Fig. 1: Workflow for 3,4-diCQA Analysis in *Solidago* Roots.

This guide provides a foundational comparison of 3,4-diCQA content across several Solidago species, highlighting significant variations among them. For researchers and professionals in drug development, these findings can inform the selection of species for further investigation and potential sourcing of this bioactive compound.

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References

- 1. Comparative Analysis of Root Phenolic Profiles and Antioxidant Activity of Five Native and Invasive Solidago L. Species - PMC [pmc.ncbi.nlm.nih.gov]
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